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Compound of Interest

Compound Name:
2-(2-

Methoxyphenyl)acetophenone

Cat. No.: B1311627 Get Quote

Abstract: This technical guide addresses the nomenclature, chemical properties, synthesis, and

potential biological significance of the compound specified as "2-(2-
Methoxyphenyl)acetophenone." Due to ambiguity in the provided chemical name, this

document elucidates two probable interpretations: 1-(2-methoxyphenyl)ethanone (commonly

known as 2'-methoxyacetophenone) and 2-(2-methoxyphenyl)-1-phenylethanone (a

deoxybenzoin derivative). This guide provides a comprehensive overview of both compounds,

tailored for researchers, scientists, and professionals in drug development.

Introduction: Clarification of Nomenclature
The chemical name "2-(2-Methoxyphenyl)acetophenone" is ambiguous and does not strictly

adhere to IUPAC nomenclature guidelines. Based on the structure of acetophenone (a phenyl

group attached to a methyl ketone), there are two likely interpretations for the substitution

pattern:

Interpretation A: 1-(2-Methoxyphenyl)ethanone. In this interpretation, the 2-methoxyphenyl

group is attached to the carbonyl carbon of the ethanone backbone. This compound is a

substituted acetophenone.

Interpretation B: 2-(2-Methoxyphenyl)-1-phenylethanone. Here, the 2-methoxyphenyl group

is attached to the methyl group of the acetophenone core. This structure belongs to the

deoxybenzoin class of compounds.
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This guide will provide a detailed technical overview of both interpretations to ensure clarity and

comprehensive coverage.

Interpretation A: 1-(2-Methoxyphenyl)ethanone
This compound is a common aromatic ketone with a methoxy substituent on the phenyl ring.

IUPAC Nomenclature and Synonyms
The formal IUPAC name for this compound is 1-(2-methoxyphenyl)ethanone. It is widely known

by several synonyms, which are listed in Table 1.

Table 1: Synonyms for 1-(2-Methoxyphenyl)ethanone

Synonym

2'-Methoxyacetophenone

o-Methoxyacetophenone

2-Acetylanisole

Ethanone, 1-(2-methoxyphenyl)-

Methyl 2-methoxyphenyl ketone

o-Acetylanisole

1-Acetyl-2-methoxybenzene

Chemical and Physical Properties
A summary of the key chemical and physical properties of 1-(2-methoxyphenyl)ethanone is

presented in Table 2.

Table 2: Chemical and Physical Properties of 1-(2-Methoxyphenyl)ethanone
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Property Value

Molecular Formula C₉H₁₀O₂

Molecular Weight 150.17 g/mol

CAS Number 579-74-8

Appearance Pale yellow oil

Density 1.09 g/mL at 25 °C

Melting Point 7-8 °C

Boiling Point 122-123 °C at 18 mmHg

Flash Point 215 °F (101.7 °C)

Solubility Insoluble in water; soluble in ethanol and ether.

InChI Key DWPLEOPKBWNPQV-UHFFFAOYSA-N

SMILES CC(=O)C1=CC=CC=C1OC

Experimental Protocol: Synthesis
A common method for the synthesis of 1-(2-methoxyphenyl)ethanone is through the

methylation of 2'-hydroxyacetophenone.

Protocol: Synthesis of 1-(2-Methoxyphenyl)ethanone via Methylation

Materials:

1-(2-hydroxyphenyl)ethanone (2'-hydroxyacetophenone)

Dimethyl sulfate

Lithium hydroxide monohydrate (LiOH·H₂O)

Tetrahydrofuran (THF)

2 M Sodium hydroxide (NaOH) solution
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Diethyl ether

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

A solution of 1-(2-hydroxyphenyl)ethanone (e.g., 300 mmol) and LiOH·H₂O (e.g., 590

mmol) in THF (e.g., 400 mL) is stirred at room temperature for 1 hour.

Dimethyl sulfate (e.g., 293 mmol) is then added to the reaction mixture.

The reaction is monitored for completion (e.g., by Thin Layer Chromatography), which may

take up to 60 hours.

Upon completion, the solvent is removed under reduced pressure.

The resulting residue is dissolved in a 2 M NaOH solution.

The aqueous solution is extracted with diethyl ether.

The combined organic extracts are dried over anhydrous MgSO₄, filtered, and

concentrated under reduced pressure to yield 1-(2-methoxyphenyl)ethanone.

Biological Activity and Signaling Pathways
While specific signaling pathways for 1-(2-methoxyphenyl)ethanone are not extensively

documented, related methoxyphenol and acetophenone derivatives have shown a range of

biological activities. These include antioxidant, anti-inflammatory, and neuroprotective effects.

For instance, some methoxy-substituted acetophenones are used as building blocks for

chalcones with potential anti-proliferative properties.[1] The biological activities of 2-

methoxyphenols have been linked to their potential as COX-2 inhibitors.[2]

Below is a conceptual workflow for the investigation of the biological activity of such

compounds.
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Conceptual Workflow for Biological Activity Screening

Compound Synthesis & Characterization
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Purification
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(e.g., COX-2)
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Signaling Pathway Analysis
(e.g., Western Blot for pathway proteins)

Gene Expression Analysis
(e.g., qPCR)
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Caption: A conceptual workflow for the synthesis and biological evaluation of 1-(2-

methoxyphenyl)ethanone.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.benchchem.com/product/b1311627?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1311627?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Interpretation B: 2-(2-Methoxyphenyl)-1-
phenylethanone
This compound belongs to the deoxybenzoin (α-aryl acetophenone) class of molecules, which

are known for their presence in natural products and diverse biological activities.[3]

IUPAC Nomenclature and Synonyms
The correct IUPAC name for this compound is 2-(2-methoxyphenyl)-1-phenylethanone. A

common synonym is 2'-Methoxydeoxybenzoin. Additional synonyms are listed in Table 3.

Table 3: Synonyms for 2-(2-Methoxyphenyl)-1-phenylethanone

Synonym

2'-Methoxydeoxybenzoin

2-(2-methoxyphenyl)acetophenone

2-(2-methoxyphenyl)-1-phenyl-ethanone

2-(o-Methoxyphenyl)acetophenone

Chemical and Physical Properties
The key chemical and physical properties for 2-(2-methoxyphenyl)-1-phenylethanone are

summarized in Table 4.

Table 4: Chemical and Physical Properties of 2-(2-Methoxyphenyl)-1-phenylethanone
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Property Value

Molecular Formula C₁₅H₁₄O₂

Molecular Weight 226.27 g/mol

CAS Number 27356-33-8

Appearance Solid

Melting Point 104 °C

Boiling Point 350.85 °C at 760 mmHg (Predicted)

Flash Point 153.71 °C (Predicted)

InChI Key WBBRMSBBDPOPOS-UHFFFAOYSA-N

SMILES COC1=CC=CC=C1CC(=O)C2=CC=CC=C2

Experimental Protocol: Synthesis
The synthesis of deoxybenzoins can be achieved through various modern organic chemistry

methods. One such approach is the palladium-catalyzed Heck-arylation reaction.

Protocol: General Synthesis of Deoxybenzoins via Heck-Arylation[4]

Materials:

β-alkoxy styrene derivative

Arylboronic acid (in this case, 2-methoxyphenylboronic acid)

Palladium acetate (Pd(OAc)₂)

TEMPO (2,2,6,6-Tetrachloro-1-piperidinyloxyl)

Base (e.g., potassium carbonate)

Solvent (e.g., dioxane)

Procedure:
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A reaction vessel is charged with the β-alkoxy styrene, arylboronic acid, palladium acetate

catalyst, TEMPO, and a suitable base.

The vessel is flushed with an inert atmosphere (e.g., nitrogen or argon).

The solvent is added, and the reaction mixture is stirred at a specified temperature (mild

conditions are often sufficient) until the reaction is complete (monitored by TLC or GC-

MS).

Upon completion, the reaction mixture is cooled to room temperature and quenched with

water.

The product is extracted into an organic solvent (e.g., ethyl acetate).

The combined organic layers are washed with brine, dried over an anhydrous drying agent

(e.g., Na₂SO₄), and concentrated under reduced pressure.

The crude product is purified by column chromatography to yield the desired

deoxybenzoin derivative.

Biological Activity and Signaling Pathways
Deoxybenzoin derivatives have demonstrated a wide array of biological activities, including

anti-inflammatory, antimicrobial, anticancer, and immunosuppressive effects.[3][5] Some have

also been investigated for their vascular relaxing properties.[6] The biological potential of this

class of compounds makes them attractive scaffolds for drug discovery.

The general approach to synthesizing and evaluating the biological activity of deoxybenzoin

derivatives is outlined in the following diagram.
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Synthesis and Biological Evaluation of Deoxybenzoin Derivatives
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Caption: A logical workflow for the synthesis and biological evaluation of deoxybenzoin

derivatives.
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Conclusion
The query "2-(2-Methoxyphenyl)acetophenone" most likely refers to either 1-(2-

methoxyphenyl)ethanone or 2-(2-methoxyphenyl)-1-phenylethanone. This guide has provided a

detailed technical overview of both compounds, including their nomenclature, properties,

synthesis, and potential biological relevance. For researchers in drug discovery and

development, both classes of compounds offer interesting scaffolds for further investigation.

Clear and unambiguous nomenclature is crucial for effective scientific communication, and it is

recommended to use the IUPAC names or common names like 2'-methoxyacetophenone and

2'-methoxydeoxybenzoin to avoid confusion.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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